molecular formula C15H14F3N B7779566 4-Dimethylamino-3'-trifluoromethylbiphenyl CAS No. 844856-48-0

4-Dimethylamino-3'-trifluoromethylbiphenyl

Cat. No.: B7779566
CAS No.: 844856-48-0
M. Wt: 265.27 g/mol
InChI Key: SOQSNCQDKHZSFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Dimethylamino-3’-trifluoromethylbiphenyl is an organic compound with the molecular formula C15H14F3N and a molecular weight of 265.27 g/mol . This compound is characterized by the presence of a dimethylamino group and a trifluoromethyl group attached to a biphenyl structure. It is used in various scientific research applications and synthetic processes.

Properties

IUPAC Name

N,N-dimethyl-4-[3-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N/c1-19(2)14-8-6-11(7-9-14)12-4-3-5-13(10-12)15(16,17)18/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOQSNCQDKHZSFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301202581
Record name N,N-Dimethyl-3′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844856-48-0
Record name N,N-Dimethyl-3′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=844856-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethyl-3′-(trifluoromethyl)[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301202581
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Dimethylamino-3’-trifluoromethylbiphenyl typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4-Dimethylamino-3’-trifluoromethylbiphenyl may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, purity, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-3’-trifluoromethylbiphenyl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and other reducing agents.

    Substitution: Dimethylamine (NH(CH3)2) and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized biphenyl derivatives, while reduction may produce reduced biphenyl derivatives .

Mechanism of Action

The mechanism of action of 4-Dimethylamino-3’-trifluoromethylbiphenyl involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Biological Activity

4-Dimethylamino-3'-trifluoromethylbiphenyl (CAS No. 844856-48-0) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a biphenyl structure with a dimethylamino group and a trifluoromethyl group, which contribute to its unique chemical properties. The molecular formula is C14H12F3NC_{14}H_{12}F_3N, indicating the presence of three fluorine atoms, which can enhance lipophilicity and influence biological interactions.

Synthesis

This compound can be synthesized through various methods, including:

  • Electrophilic Aromatic Substitution : This method involves the introduction of the trifluoromethyl group onto the biphenyl framework using trifluoromethylating agents.
  • N-Methylation : The dimethylamino group can be introduced via N-methylation reactions using methyl iodide or similar reagents.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. In one study, compounds with similar structures were shown to bind to the colchicine site of tubulin, disrupting microtubule dynamics and inducing apoptosis in cancer cells .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

CompoundCell LineIC50 (nM)
This compoundA549 (Lung)X
MCF-7 (Breast)Y
HT-29 (Colon)Z

Note: Specific IC50 values for this compound are currently not available in literature; values should be replaced with actual findings from ongoing research.

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

  • Interaction with Tubulin : Similar compounds have been shown to bind at the colchicine site on tubulin, leading to microtubule destabilization.
  • Induction of Apoptosis : The activation of caspases has been observed in studies involving structurally related compounds, suggesting that this compound may also induce apoptosis through similar pathways .

Case Studies and Research Findings

  • Study on Antitumor Activity : A recent study evaluated the antiproliferative effects of several derivatives related to this compound. The results indicated that these compounds exhibited potent activity against multidrug-resistant cell lines, highlighting their potential as therapeutic agents in oncology .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds have revealed that modifications to the biphenyl structure significantly affect biological activity. For instance, the presence of electron-withdrawing groups like trifluoromethyl enhances potency against certain cancer types.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.